molecular formula C6H11NO3 B13000714 3-(Ethylamino)oxetane-3-carboxylicacid

3-(Ethylamino)oxetane-3-carboxylicacid

Cat. No.: B13000714
M. Wt: 145.16 g/mol
InChI Key: WIKZGWULAXIRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylamino)oxetane-3-carboxylic acid is a heterocyclic compound featuring an oxetane ring, which is a four-membered ring containing one oxygen atom.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)oxetane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane-3-carboxylic acid derivatives, while substitution reactions can produce various substituted oxetane compounds .

Mechanism of Action

The mechanism of action of 3-(ethylamino)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethylamino)oxetane-3-carboxylic acid is unique due to the presence of the ethylamino group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other oxetane derivatives and can lead to unique applications in various fields .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

3-(ethylamino)oxetane-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-2-7-6(5(8)9)3-10-4-6/h7H,2-4H2,1H3,(H,8,9)

InChI Key

WIKZGWULAXIRSU-UHFFFAOYSA-N

Canonical SMILES

CCNC1(COC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.